N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the furan-2-carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative and a pyridine derivative, the cyclization can be achieved using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and as a fluorescent probe for bioimaging applications.
Biological Research: It is used as a tool to study intracellular processes and molecular interactions due to its ability to act as a chelating agent for ions.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the fused ring system, leading to different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, affecting its reactivity and applications.
Uniqueness
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core and the furan-2-carboxamide group. This unique structure imparts distinct photophysical properties and biological activities, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h3,5,7,9H,1-2,4,6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAATGXKLYVGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CO3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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